molecular formula C8H10NO6P B1678522 Pyridoxal phosphate CAS No. 54-47-7

Pyridoxal phosphate

Cat. No. B1678522
Key on ui cas rn: 54-47-7
M. Wt: 247.14 g/mol
InChI Key: NGVDGCNFYWLIFO-UHFFFAOYSA-N
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Patent
US09169264B2

Procedure details

Synthesis of (2E)-4-amino-N-[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3S,5S,7S)-7-(2-amino-2-oxoethyl)-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]pent-2-enamide (#B271) and (2Z)-4-amino-N-[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3S,5S,7S)-7-(2-amino-2-oxoethyl)-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]pent-2-enamide (#B272): To 100 mM sodium phosphate buffer pH 7.4 (3.57 ml) were added #B129 (7 mg, in 0.23 ml DMSO, 1 eq.), isopropylamine (1.475 ml of a 1 M solution made in phosphate buffer pH 3, giving a solution of pH ˜7, 100 eq.), pyridoxal phosphate (0.295 ml of a 50 mM solution in phosphate buffer pH 7.4, 1 eq.), and ATA-P2-B01 enzyme preparation (33 mg, in 0.33 ml phosphate buffer pH 7.4, Codexis, lot #D11134, R-selective for acetophenone). After incubation at 30° C., 200 rpm for 19 hours, pH was adjusted to ˜12 with sodium hydroxide and the reaction was extracted seven times with equal volume of ethylacetate. The solvent was evaporated under reduced pressure, the residue resuspended in 0.25 ml acetonitrile/water 1:1, filtered and purified by reverse phase chromatography in a total of 10 runs (Method I). The fractions with retention time of 10 and 13 min were collected and neutralized with ammonium hydroxide before freeze-drying to afford #B271 and #B272, respectively, as white solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.23 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC(C)/[CH:3]=[CH:4]/[C:5]([NH:7][C@@H:8]1[CH2:13][C@H:12](C)[C@H:11](C/C=C(\C)/C=C/[C@H]2O[C@H](CC(N)=O)C[C@]3(OC3)C2)[O:10][C@@H:9]1C)=O.NC(C)/C=C\C(N[C@@H]1C[C@H](C)[C@H](C/C=C(\C)/C=C/[C@H]2O[C@H](CC(N)=O)C[C@]3(OC3)C2)O[C@@H]1C)=[O:40].[P:69]([O-:73])([O-:72])([O-:71])=[O:70].[Na+].[Na+].[Na+].C(N)(C)C>CS(C)=O.P([O-])([O-])([O-])=O>[CH3:9][C:8]1[N:7]=[CH:5][C:4]([CH2:3][O:70][P:69]([OH:73])([OH:72])=[O:71])=[C:12]([CH:11]=[O:10])[C:13]=1[OH:40].[P:69]([O-:73])([O-:72])([O-:71])=[O:70] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(/C=C/C(=O)N[C@H]1[C@H](O[C@H]([C@H](C1)C)C\C=C(\C=C\[C@@H]1C[C@]2(CO2)C[C@H](O1)CC(=O)N)/C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(\C=C/C(=O)N[C@H]1[C@H](O[C@H]([C@H](C1)C)C\C=C(\C=C\[C@@H]1C[C@]2(CO2)C[C@H](O1)CC(=O)N)/C)C)C
Step Two
Name
Quantity
3.57 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.23 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS
AMOUNT: PH

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09169264B2

Procedure details

Synthesis of (2E)-4-amino-N-[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3S,5S,7S)-7-(2-amino-2-oxoethyl)-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]pent-2-enamide (#B271) and (2Z)-4-amino-N-[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3S,5S,7S)-7-(2-amino-2-oxoethyl)-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]pent-2-enamide (#B272): To 100 mM sodium phosphate buffer pH 7.4 (3.57 ml) were added #B129 (7 mg, in 0.23 ml DMSO, 1 eq.), isopropylamine (1.475 ml of a 1 M solution made in phosphate buffer pH 3, giving a solution of pH ˜7, 100 eq.), pyridoxal phosphate (0.295 ml of a 50 mM solution in phosphate buffer pH 7.4, 1 eq.), and ATA-P2-B01 enzyme preparation (33 mg, in 0.33 ml phosphate buffer pH 7.4, Codexis, lot #D11134, R-selective for acetophenone). After incubation at 30° C., 200 rpm for 19 hours, pH was adjusted to ˜12 with sodium hydroxide and the reaction was extracted seven times with equal volume of ethylacetate. The solvent was evaporated under reduced pressure, the residue resuspended in 0.25 ml acetonitrile/water 1:1, filtered and purified by reverse phase chromatography in a total of 10 runs (Method I). The fractions with retention time of 10 and 13 min were collected and neutralized with ammonium hydroxide before freeze-drying to afford #B271 and #B272, respectively, as white solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.23 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC(C)/[CH:3]=[CH:4]/[C:5]([NH:7][C@@H:8]1[CH2:13][C@H:12](C)[C@H:11](C/C=C(\C)/C=C/[C@H]2O[C@H](CC(N)=O)C[C@]3(OC3)C2)[O:10][C@@H:9]1C)=O.NC(C)/C=C\C(N[C@@H]1C[C@H](C)[C@H](C/C=C(\C)/C=C/[C@H]2O[C@H](CC(N)=O)C[C@]3(OC3)C2)O[C@@H]1C)=[O:40].[P:69]([O-:73])([O-:72])([O-:71])=[O:70].[Na+].[Na+].[Na+].C(N)(C)C>CS(C)=O.P([O-])([O-])([O-])=O>[CH3:9][C:8]1[N:7]=[CH:5][C:4]([CH2:3][O:70][P:69]([OH:73])([OH:72])=[O:71])=[C:12]([CH:11]=[O:10])[C:13]=1[OH:40].[P:69]([O-:73])([O-:72])([O-:71])=[O:70] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(/C=C/C(=O)N[C@H]1[C@H](O[C@H]([C@H](C1)C)C\C=C(\C=C\[C@@H]1C[C@]2(CO2)C[C@H](O1)CC(=O)N)/C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(\C=C/C(=O)N[C@H]1[C@H](O[C@H]([C@H](C1)C)C\C=C(\C=C\[C@@H]1C[C@]2(CO2)C[C@H](O1)CC(=O)N)/C)C)C
Step Two
Name
Quantity
3.57 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.23 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS
AMOUNT: PH

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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